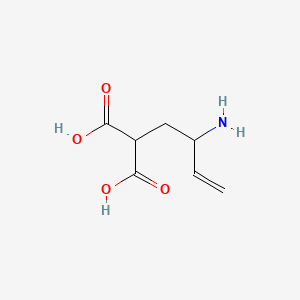

2-(2-Aminobut-3-enyl)malonic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminobut-3-enyl)propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c1-2-4(8)3-5(6(9)10)7(11)12/h2,4-5H,1,3,8H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFHTSLGFACKRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CC(C(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1378466-25-1 | |

| Record name | 2-((2RS)-2-Aminobut-3-enyl)propanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1378466251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((2RS)-2-AMINOBUT-3-ENYL)PROPANEDIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PRQ2V681K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2-(2-Aminobut-3-enyl)malonic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2-Aminobut-3-enyl)malonic acid, a known impurity of the anti-epileptic drug Vigabatrin. The information presented herein is compiled from scientific literature and is intended to support research and development activities in the pharmaceutical industry.

Core Compound Information

| Parameter | Value | Reference |

| Compound Name | This compound | [1][2][3][4][5][6] |

| Synonyms | Vigabatrin USP impurity-E, 2-[(2RS)-2-aminobut-3-enyl]propanedioic Acid | [1][6] |

| CAS Number | 1378466-25-1 | [7][8] |

| Molecular Formula | C₇H₁₁NO₄ | [7] |

| Molecular Weight | 173.17 g/mol | [7] |

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process involving the alkylation of diethyl malonate followed by hydrolysis. The following experimental protocol is based on established synthetic routes for related compounds and impurities of Vigabatrin.[1][5]

Step 1: Synthesis of Diethyl 2-(2-azidobut-3-en-1-yl)malonate

-

To a solution of diethyl malonate (1.0 eq) in a suitable solvent such as ethanol, add a base like sodium ethoxide (1.0 eq) at room temperature.

-

Stir the mixture for 30 minutes to form the sodium salt of diethyl malonate.

-

Add 1-azido-4-bromobut-2-ene (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent like ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.

-

Purify the crude product by column chromatography to yield diethyl 2-(2-azidobut-3-en-1-yl)malonate.

Step 2: Synthesis of this compound

-

Dissolve the purified diethyl 2-(2-azidobut-3-en-1-yl)malonate (1.0 eq) in a mixture of aqueous acid (e.g., 6N HCl) and an alcohol (e.g., ethanol).

-

Add a reducing agent, such as triphenylphosphine or catalytic hydrogenation (H₂/Pd-C), to the solution to reduce the azide group to an amine.

-

Heat the reaction mixture to reflux for 8-12 hours to effect both the reduction and the hydrolysis of the ester groups.

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, cool the mixture and concentrate under reduced pressure to remove the solvents.

-

Adjust the pH of the aqueous residue to neutral (pH ~7) with a suitable base (e.g., sodium bicarbonate).

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.

Caption: Synthetic workflow for this compound.

Characterization Data

The structural confirmation of the synthesized this compound is based on spectroscopic analysis.[1][3]

Spectroscopic Data

| Technique | Data |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | The spectrum should exhibit characteristic peaks for the vinyl protons, the aminomethine proton, the malonic acid proton, and the methylene protons. |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | The spectrum will show distinct signals for the carboxylic acid carbons, the vinyl carbons, the aminomethine carbon, the malonic acid carbon, and the methylene carbon. |

| IR (Infrared Spectroscopy) | Characteristic absorption bands are expected for the O-H stretch of the carboxylic acids, the N-H stretch of the amine, the C=O stretch of the carboxylic acids, and the C=C stretch of the alkene.[1] |

| MS (Mass Spectrometry) | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (173.17). |

Note: For detailed peak assignments and spectra, refer to the supplementary information of the cited literature.[1][4]

Logical Relationships in Synthesis

The synthesis of this compound is a prime example of a malonic ester synthesis, a powerful method for preparing substituted carboxylic acids. The key transformations and their logical connections are outlined below.

Caption: Key chemical principles in the synthesis.

This guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers are encouraged to consult the primary literature for more detailed experimental conditions and safety precautions.

References

- 1. Item - Synthesis and characterization of potential impurities of Vigabatrin-An anti epileptic drug - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 2. researchgate.net [researchgate.net]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. calpaclab.com [calpaclab.com]

- 8. [Vigabatrin Related Compound E (30 mg) (this compound)] - CAS [1378466-25-1] [store.usp.org]

Technical Whitepaper: Physicochemical Properties of 2-(2-Aminobut-3-enyl)malonic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the known and predicted physicochemical properties of 2-(2-Aminobut-3-enyl)malonic acid, a recognized impurity of the antiepileptic drug Vigabatrin. Due to the limited availability of experimental data for this specific compound, this guide combines predicted values with detailed, standardized experimental protocols for the determination of key physicochemical parameters. This paper serves as a technical resource for researchers and professionals involved in the development, characterization, and quality control of related pharmaceutical compounds.

Introduction

This compound (IUPAC name: 2-(2-aminobut-3-en-1-yl)propanedioic acid) is a molecule of interest primarily due to its identification as "Vigabatrin EP Impurity E," a related substance in the synthesis of the anticonvulsant drug Vigabatrin.[1][2] Vigabatrin acts as an irreversible inhibitor of GABA transaminase, leading to increased levels of the inhibitory neurotransmitter GABA in the brain.[3][4] Understanding the physicochemical properties of impurities like this compound is critical for drug safety, efficacy, and regulatory compliance.

This whitepaper summarizes the available structural and predicted physicochemical data for this compound. Furthermore, it provides detailed experimental protocols for determining its melting point, solubility, acid dissociation constant (pKa), and stability, which are essential for its proper characterization and handling.

Chemical Identity and Structure

-

Chemical Name: this compound

-

Synonyms: 2-(2-aminobut-3-en-1-yl)propanedioic acid, Vigabatrin EP Impurity E[1][2]

Physicochemical Properties

Quantitative physicochemical data for this compound is sparse in publicly available literature. The following table summarizes predicted and qualitative data.

| Property | Value | Data Type | Reference |

| Boiling Point | 420.1 ± 45.0 °C | Predicted | [5] |

| Density | 1.303 ± 0.06 g/cm³ | Predicted | [5] |

| pKa | 2.58 ± 0.34 | Predicted | [5] |

| Physical Description | Powder | Qualitative | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | Qualitative | [3] |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physicochemical properties of this compound.

Melting Point Determination

This protocol describes the determination of the melting point range of a solid organic compound using a capillary melting point apparatus.

-

Apparatus: Capillary melting point apparatus, capillary tubes (one end sealed), thermometer, mortar and pestle.

-

Procedure:

-

Sample Preparation: A small amount of finely powdered this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, to a height of 2-3 mm.[1][7]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.[2]

-

Measurement:

-

A preliminary rapid heating is performed to determine an approximate melting range.

-

A second, fresh sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the approximate melting point.[2]

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[7]

-

-

Workflow for Melting Point Determination.

Aqueous Solubility Determination

This protocol outlines a gravimetric method for determining the aqueous solubility of an amino acid derivative.

-

Apparatus: Analytical balance, thermostatted shaker, centrifuge, volumetric flasks, micropipettes, drying oven.

-

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known volume of purified water in a sealed container.

-

Equilibration: The suspension is agitated in a thermostatted shaker at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: The suspension is centrifuged to pellet the undissolved solid.

-

Analysis: A known volume of the clear supernatant is carefully removed and transferred to a pre-weighed container. The solvent is evaporated in a drying oven until a constant weight is achieved.

-

Calculation: The weight of the dissolved solid is used to calculate the solubility in g/L or mol/L.

-

Workflow for Aqueous Solubility Determination.

pKa Determination by Potentiometric Titration

This protocol describes the determination of the acid dissociation constant(s) by monitoring pH changes during titration with a strong base.

-

Apparatus: pH meter with a combination electrode, burette, magnetic stirrer and stir bar, beaker, standardized strong base solution (e.g., 0.1 M NaOH), standardized strong acid solution (e.g., 0.1 M HCl).

-

Procedure:

-

Sample Preparation: A precise amount of this compound is dissolved in a known volume of purified water. The initial pH is adjusted to a low value (e.g., pH 2) with a strong acid to ensure all acidic and amino groups are fully protonated.[9]

-

Titration: The solution is titrated with a standardized strong base, added in small, precise increments. The pH is recorded after each addition, allowing the system to equilibrate.[10]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) correspond to the pH at the half-equivalence point(s), which are the midpoints of the buffer regions (plateaus) on the curve.[11]

-

Workflow for pKa Determination.

Stability-Indicating HPLC Method

This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound.

-

Objective: To develop an HPLC method that can separate the intact compound from its potential degradation products formed under various stress conditions.[5][12]

-

Apparatus: HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry), analytical column (e.g., C18), oven, pH meter.

-

Procedure:

-

Forced Degradation Studies: The compound is subjected to stress conditions such as acid hydrolysis, base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[13]

-

Method Development:

-

Column and Mobile Phase Selection: A reversed-phase column (e.g., C18) is often a starting point. A gradient elution method is typically developed using a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) to achieve separation of the parent compound and its degradants.

-

Detection Wavelength: The UV-Vis detector wavelength is selected based on the absorbance maximum of the analyte and its impurities.

-

-

Method Validation: The developed method is validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.[14]

-

Biological Context and Signaling Pathways

As an impurity of Vigabatrin, the biological activity of this compound is not well characterized. However, understanding the mechanism of action of Vigabatrin can provide context for potential biological interactions.

Vigabatrin is an irreversible inhibitor of GABA transaminase (GABA-T), the enzyme responsible for the catabolism of the inhibitory neurotransmitter GABA. By inhibiting GABA-T, Vigabatrin increases GABA levels in the brain, which enhances GABAergic inhibition and helps to control seizures.[3][4]

Recent studies have also suggested that Vigabatrin may have an effect on the mammalian target of rapamycin (mTOR) signaling pathway, which is often dysregulated in conditions like tuberous sclerosis complex.[15][16] It is hypothesized that this may contribute to its particular efficacy in this condition. The specific effects, if any, of this compound on these pathways are currently unknown.

Simplified GABA metabolism pathway showing the action of Vigabatrin.

Conclusion

This compound is a relevant compound in the pharmaceutical industry due to its status as an impurity of Vigabatrin. While experimental physicochemical data is limited, this whitepaper provides a compilation of predicted properties and detailed, standardized protocols for their experimental determination. The provided methodologies for melting point, solubility, pKa, and stability analysis serve as a valuable resource for researchers and quality control professionals. Further investigation into the specific biological activity of this compound is warranted to fully understand its potential impact.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. What is the mechanism of Vigabatrin? [synapse.patsnap.com]

- 4. Vigabatrin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. ijpsr.com [ijpsr.com]

- 7. byjus.com [byjus.com]

- 8. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]

- 9. repository.stcloudstate.edu [repository.stcloudstate.edu]

- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. scribd.com [scribd.com]

- 12. ijtsrd.com [ijtsrd.com]

- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 14. Stability Indicating Analytical Method Development and Validation for the Simultaneous Determination of Degradation Impurities of Buprenorphine and Naloxone in Combination Pharmaceutical Dosage Form by RP-HPLC [scirp.org]

- 15. Vigabatrin Inhibits Seizures and mTOR Pathway Activation in a Mouse Model of Tuberous Sclerosis Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Vigabatrin inhibits seizures and mTOR pathway activation in a mouse model of tuberous sclerosis complex - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2-(2-Aminobut-3-enyl)malonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of 2-(2-Aminobut-3-enyl)malonic acid. This compound is primarily recognized as a process-related impurity of the antiepileptic drug Vigabatrin, designated as "Vigabatrin Impurity E" by the United States Pharmacopeia (USP). This document consolidates the available scientific literature to offer a detailed resource for researchers, scientists, and drug development professionals involved in the quality control and analysis of Vigabatrin and related compounds. The guide details the historical context of its identification, a complete experimental protocol for its synthesis, and its known physicochemical properties.

Introduction

This compound (Chemical Formula: C₇H₁₁NO₄, Molecular Weight: 173.17 g/mol , CAS: 1378466-25-1) is a malonic acid derivative that has garnered attention in the pharmaceutical industry as a key impurity of Vigabatrin.[1][2][3][4] Vigabatrin is an irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T), the primary enzyme responsible for the catabolism of the inhibitory neurotransmitter GABA.[5][6] By increasing GABA levels in the central nervous system, Vigabatrin is effective in the treatment of epilepsy, particularly infantile spasms and refractory complex partial seizures.[5][6] The presence of impurities in active pharmaceutical ingredients (APIs) can significantly impact the safety and efficacy of a drug product. Therefore, the identification, synthesis, and characterization of impurities like this compound are crucial for ensuring the quality and regulatory compliance of Vigabatrin.

Discovery and History

The discovery of this compound is intrinsically linked to the development and quality control of the antiepileptic drug Vigabatrin. It is not a compound that was discovered for its own therapeutic potential but was rather identified as a process-related impurity during the manufacturing and stability testing of Vigabatrin. The United States Pharmacopeia (USP) officially lists this compound as "Vigabatrin Impurity E".[1][2][3]

The first comprehensive public description and synthesis of this impurity can be attributed to the work of Kishore Karumanchi and his team, who published a detailed study in 2019 on the synthesis and characterization of potential impurities of Vigabatrin.[1][2][3] Their work provided a method for the scientific community to synthesize this impurity, enabling its use as a reference standard for analytical method development and validation in the quality control of Vigabatrin. The history of this compound is, therefore, a recent development in the broader history of pharmaceutical analysis and quality assurance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | [1][2][3] |

| Synonyms | Vigabatrin Impurity E, Vigabatrin USP impurity-E | [1][2][3] |

| CAS Number | 1378466-25-1 | |

| Molecular Formula | C₇H₁₁NO₄ | |

| Molecular Weight | 173.17 g/mol | |

| Appearance | Not explicitly stated in the literature, but likely a solid. | |

| Solubility | Soluble in water. | [1] |

Synthesis of this compound

The synthesis of this compound has been described by Karumanchi et al. (2019). The process involves the hydrolysis of 2-amino-5-vinyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid.[1]

Experimental Protocol

Reaction: Hydrolysis of 2-amino-5-vinyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid.[1]

Reagents and Materials:

-

2-amino-5-vinyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid

-

Potassium hydroxide (KOH)

-

Water

-

Methanol

-

Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

A solution of potassium hydroxide in a mixture of water and methanol is prepared.

-

2-amino-5-vinyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid is added to the basic solution.

-

The reaction mixture is stirred at a controlled temperature. The original publication does not specify the exact temperature and reaction time, which would need to be optimized.

-

Upon completion of the reaction, the pH of the mixture is adjusted using hydrochloric acid to precipitate the product.

-

The precipitated product is isolated by filtration.

-

Purification is carried out by recrystallization from a suitable solvent system, such as a mixture of water and methanol.

Challenges in Synthesis:

The isolation of this compound can be challenging due to its high solubility in water and the presence of a significant amount of inorganic salts generated during the reaction.[1] The yield of the precipitated product may be low.[1]

Characterization Data

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

| Analytical Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the vinyl protons, the aminobut-enyl chain, and the malonic acid protons. |

| ¹³C NMR | Resonances for the carboxylic acid carbons, the vinyl carbons, and the aliphatic carbons of the aminobut-enyl chain. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (173.17 g/mol ). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the amine (N-H), carboxylic acid (O-H and C=O), and vinyl (C=C) functional groups. |

Biological Activity and Signaling Pathways

There is currently no publicly available information on the specific biological activity or the signaling pathways associated with this compound. Its significance is primarily as a reference standard for the quality control of Vigabatrin. As an impurity, its biological effects have not been the subject of detailed investigation. It is plausible that, as a structural analog of a GABA-T inactivator, it could have some interaction with GABA-T or other related enzymes, but this remains speculative and unconfirmed by experimental data.

Diagrams

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound as described in the literature.

Caption: Logical workflow for the synthesis of this compound.

Conclusion

This compound is a significant compound in the context of pharmaceutical quality control, specifically as a known impurity of the antiepileptic drug Vigabatrin. While its own biological activity remains uncharacterized, the ability to synthesize and isolate this compound is essential for the development of robust analytical methods to ensure the purity and safety of Vigabatrin. This technical guide has summarized the current knowledge on its discovery, synthesis, and physicochemical properties, providing a valuable resource for professionals in the pharmaceutical sciences. Further research into the potential pharmacological or toxicological profile of this impurity could be a future area of investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Item - Synthesis and characterization of potential impurities of Vigabatrin-An anti epileptic drug - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 4. tandfonline.com [tandfonline.com]

- 5. wjarr.com [wjarr.com]

- 6. What is the mechanism of Vigabatrin? [synapse.patsnap.com]

The Probable Mechanism of Action of 2-(2-Aminobut-3-enyl)malonic Acid: A Technical Guide for Researchers

Disclaimer: Direct experimental data on the mechanism of action of 2-(2-aminobut-3-enyl)malonic acid is not available in the current scientific literature. This technical guide outlines a probable mechanism of action based on its close structural similarity to the well-characterized anticonvulsant drug, vigabatrin (γ-vinyl-GABA), a known irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T). The data and experimental protocols presented herein are based on studies of vigabatrin and serve as a predictive framework for the potential biological activity of this compound.

Introduction: The GABAergic System and the Role of GABA-Transaminase

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in reducing neuronal excitability.[1] The concentration of GABA in the synaptic cleft is tightly regulated by its synthesis, reuptake, and degradation. The key enzyme responsible for the catabolism of GABA is γ-aminobutyric acid transaminase (GABA-T), a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[2][3] GABA-T converts GABA and α-ketoglutarate into succinic semialdehyde and glutamate.[1][3]

Inhibition of GABA-T is a validated therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy.[2][4][5] By blocking the degradation of GABA, GABA-T inhibitors lead to an increase in the concentration of this inhibitory neurotransmitter in the brain, thereby enhancing inhibitory signaling and restoring the balance between excitatory and inhibitory neurotransmission.[4][6]

Postulated Mechanism of Action of this compound

Based on its structural features, specifically the presence of a vinyl group adjacent to an amino group, this compound is postulated to act as an enzyme-activated, irreversible inhibitor of GABA-T, analogous to vigabatrin. This mechanism is often referred to as "suicide inhibition."

The proposed sequence of events is as follows:

-

Enzyme Recognition and Binding: this compound, as a GABA analog, is recognized by and binds to the active site of the GABA-T enzyme.

-

Enzyme-Catalyzed Activation: The PLP cofactor in the active site of GABA-T initiates a transamination reaction. During this process, the vinyl group of the inhibitor is activated by the enzyme's catalytic machinery.

-

Covalent Adduct Formation: The activated vinyl group, now a highly reactive electrophile, covalently binds to a nucleophilic residue in the active site of GABA-T, likely a lysine residue that forms a Schiff base with the PLP cofactor.[2]

-

Irreversible Inactivation: This covalent modification results in the irreversible inactivation of the GABA-T enzyme.[5] Consequently, the degradation of GABA is halted, leading to an accumulation of GABA in the brain.

This proposed mechanism is supported by extensive research on vigabatrin, which has been shown to form a covalent ternary adduct with the active site lysine and the PLP cofactor of GABA-T.[2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental procedures relevant to the study of GABA-T inhibitors.

Caption: Postulated influence of this compound on the GABAergic signaling pathway.

Caption: Proposed mechanism of irreversible inhibition of GABA-T.

References

- 1. researchgate.net [researchgate.net]

- 2. Structures of gamma-aminobutyric acid (GABA) aminotransferase, a pyridoxal 5'-phosphate, and [2Fe-2S] cluster-containing enzyme, complexed with gamma-ethynyl-GABA and with the antiepilepsy drug vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of mono-, di-, and trifluoroethenyl-GABA derivatives as GABA-T inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Aminobut-3-enyl)malonic acid, a known process-related impurity of the antiepileptic drug Vigabatrin, designated as USP Impurity E. The document details its chemical identity, synthesis, and analytical characterization, including spectroscopic data. Furthermore, it explores the established mechanism of action of Vigabatrin to provide context for the potential biological impact of this related compound. While specific biological activity data for this compound is not currently available in public literature, this guide serves as a foundational resource for researchers investigating Vigabatrin's impurity profile and for professionals involved in its synthesis and quality control.

Introduction

Vigabatrin is a crucial antiepileptic medication that functions as an irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T), the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[1][2][3][4] By increasing GABA levels in the central nervous system, Vigabatrin helps to control seizures.[1] During the synthesis of Vigabatrin, several related compounds and impurities can be formed. One such impurity is this compound, which is recognized by the United States Pharmacopeia (USP) as Vigabatrin Related Compound E.[5][6][7] Understanding the chemical properties and synthesis of this impurity is vital for the development of robust manufacturing processes and for ensuring the purity and safety of the final drug product.

This guide provides a detailed summary of the available technical data on this compound, including its synthesis and spectroscopic characterization.

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Systematic Name | 2-(2-Aminobut-3-enyl)propanedioic acid | [5] |

| Synonyms | Vigabatrin Related Compound E (USP) | [5][6] |

| CAS Number | 1378466-25-1 | [5] |

| Molecular Formula | C₇H₁₁NO₄ | [8] |

| Molecular Weight | 173.17 g/mol | [8] |

Synthesis and Characterization

The synthesis and characterization of this compound have been described in the scientific literature.[7][9]

Synthesis Protocol

The synthesis of this compound can be achieved through the hydrolysis of 5-vinyl-2-pyrrolidinone. A detailed experimental protocol based on the published literature is provided below.[7]

Experimental Protocol: Synthesis of this compound

-

Step 1: Hydrolysis of 5-vinyl-2-pyrrolidinone. 5-vinyl-2-pyrrolidinone is subjected to hydrolysis in the presence of a suitable base, such as potassium hydroxide (KOH), in an aqueous medium.

-

Step 2: Isolation. The reaction mixture, containing the desired product and inorganic salts, is carefully processed to isolate the this compound. Due to the high water solubility of the compound, isolation can be challenging. Techniques such as precipitation from a mixed solvent system (e.g., water and methanol) may be employed to obtain the product in a salt-free form.[7]

A visual representation of the synthesis workflow is provided in Figure 1.

Analytical Characterization

The structural confirmation of this compound is achieved through various spectroscopic techniques. The available data from the literature is summarized below.[7]

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Data not publicly available in a detailed format. The synthesis publication indicates that ¹H NMR spectra are available in the supplementary information.[7] |

| ¹³C NMR | Data not publicly available in a detailed format. The synthesis publication indicates that ¹³C NMR spectra are available in the supplementary information.[7] |

| HRMS | Data not publicly available in a detailed format. The synthesis publication indicates that High-Resolution Mass Spectrometry data is available in the supplementary information.[7] |

Note: While the primary literature confirms the existence of detailed spectroscopic data, the specific peak lists and spectra are located in the supplementary materials of the cited publication and are not readily accessible through public databases.

Relationship to Vigabatrin and Mechanism of Action

This compound is classified as a process-related impurity of Vigabatrin.[7] Understanding the mechanism of action of the parent drug is essential for postulating the potential biological activities of its related compounds.

Vigabatrin is an irreversible inhibitor of GABA-T.[1] This enzyme is a key component of the GABA shunt, a metabolic pathway that degrades GABA. By inhibiting GABA-T, Vigabatrin leads to an accumulation of GABA in the brain, thereby enhancing GABAergic neurotransmission.[1] This increase in the primary inhibitory neurotransmitter helps to suppress the excessive neuronal firing that characterizes epileptic seizures.

The signaling pathway of GABA and the point of intervention by Vigabatrin are illustrated in Figure 2.

Currently, there is no publicly available data on the biological activity of this compound. It is unknown whether this compound interacts with GABA-T or any other components of the GABAergic system. Further research is required to elucidate any potential pharmacological or toxicological effects of this impurity.

Conclusion

This compound is a well-documented impurity in the synthesis of Vigabatrin. This guide has summarized the available information on its chemical properties, synthesis, and analytical characterization. While detailed biological activity data remains elusive, the provided information serves as a critical resource for researchers in the fields of medicinal chemistry, drug development, and quality assurance. The synthesis and characterization data are particularly valuable for the preparation of analytical standards to monitor and control the levels of this impurity in Vigabatrin drug substance and product, thereby ensuring the safety and efficacy of this important antiepileptic medication. Further investigation into the potential biological effects of this compound is warranted to fully understand its impact.

References

- 1. researchgate.net [researchgate.net]

- 2. Item - Synthesis and characterization of potential impurities of Vigabatrin-An anti epileptic drug - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. veeprho.com [veeprho.com]

- 5. Vigabatrin: effect on brain GABA levels measured by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vigabatrin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in epilepsy and disorders of motor control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Acute effects of vigabatrin on brain GABA and homocarnosine in patients with complex partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Profile of 2-(2-Aminobut-3-enyl)malonic Acid: A Vigabatrin-Related Compound

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the current scientific understanding of 2-(2-Aminobut-3-enyl)malonic acid, a molecule of interest within the pharmaceutical landscape. The primary focus of this document is to synthesize the available data regarding its identity and to clarify the extent of research into its potential biological activities.

Core Identity and Chemical Properties

This compound is a dicarboxylic acid derivative with the chemical formula C₇H₁₁NO₄ and a molecular weight of 173.17 g/mol .[1][2] Its unique structure features a malonic acid backbone substituted with a 2-aminobut-3-enyl group. The compound is cataloged under the CAS Number 1378466-25-1.[1][2][3]

Association with Vigabatrin

A crucial aspect of this compound's profile is its documented status as a process-related impurity of Vigabatrin, an anti-epileptic medication.[4][5][6] It is specifically designated as Vigabatrin USP impurity-E.[2][4][5] The synthesis and characterization of this and other Vigabatrin impurities are of significant interest to the pharmaceutical industry to ensure the quality and safety of the final drug product.[4][6]

Current Status of Biological Activity Research

Despite its well-defined chemical structure and its recognized association with a commercially available therapeutic agent, a comprehensive review of the scientific literature reveals a significant gap in the understanding of the biological activity of this compound. To date, there are no publicly available in-depth studies, either in vitro or in vivo, that specifically investigate its pharmacological, toxicological, or metabolic properties.

The core requirements for a detailed technical guide, including quantitative data on biological activity, established experimental protocols, and elucidated signaling pathways, cannot be fulfilled at this time due to the absence of such research in the public domain.

Future Research Directions

The lack of data on the biological effects of this compound presents a clear area for future investigation. As a known impurity of a widely used medication, understanding its potential biological impact is of paramount importance for comprehensive drug safety and quality assessment.

Future research could focus on several key areas:

-

Pharmacological Screening: Investigating potential interactions with neurotransmitter systems, given its structural relationship to the GABAergic drug Vigabatrin.

-

Toxicology Studies: Assessing its potential for cytotoxicity, genotoxicity, and other adverse effects.

-

Metabolic Profiling: Determining its metabolic fate and potential for bioaccumulation.

Conclusion

References

Technical Guide: Chemical Properties of CAS Number 1378466-25-1 (Vigabatrin EP Impurity E)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive technical overview of the chemical and physical properties of the compound identified by CAS number 1378466-25-1. This substance is recognized as a significant impurity of the antiepileptic drug, Vigabatrin, and is formally designated as Vigabatrin EP Impurity E. Its proper identification, characterization, and quantification are critical for the quality control and regulatory compliance of Vigabatrin drug products. The mechanism of action of the parent drug, Vigabatrin, involves the irreversible inhibition of GABA transaminase, leading to increased levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain.[1][2][3] While the specific biological activity of Impurity E has not been detailed in publicly available literature, its structural similarity to GABA and Vigabatrin suggests a potential for neurological activity that warrants careful monitoring.

Chemical Identity and Physicochemical Properties

Vigabatrin EP Impurity E is known by several synonyms, including 2-(2-aminobut-3-enyl)propanedioic acid and 2-(2-Aminobut-3-enyl)malonic Acid.[4][5][6][7][8][9][10] Its fundamental chemical and physical properties are summarized in the tables below. It is important to note that while some experimental data is available, certain parameters are based on predicted values.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 1378466-25-1 |

| IUPAC Name | 2-(2-aminobut-3-enyl)propanedioic acid |

| Synonyms | Vigabatrin EP Impurity E, this compound, Vigabatrin Related Compound E |

| Molecular Formula | C₇H₁₁NO₄[4][7] |

| Molecular Weight | 173.17 g/mol [4][7] |

| InChI Key | AIFHTSLGFACKRW-UHFFFAOYSA-N[4] |

| Canonical SMILES | C=CC(N)CC(C(=O)O)C(=O)O |

Table 2: Physicochemical Data

| Property | Value | Source |

| Physical Form | Solid (neat) | [11] |

| Solubility | Soluble in Methanol and DMSO | [12] |

| Boiling Point | 420.1 ± 45.0 °C | (Predicted) |

| Density | 1.303 ± 0.06 g/cm³ | (Predicted) |

| pKa | 2.58 ± 0.34 | (Predicted) |

Synthesis and Spectroscopic Characterization

Spectroscopic Data Summary:

-

¹H NMR, ¹³C NMR, and HRMS: Data are available and are consistent with the assigned structure of 2-(2-aminobut-3-enyl)propanedioic acid. This information is typically provided by commercial suppliers upon request or with the purchase of the reference standard.

-

Infrared (IR) Spectroscopy: IR data would be expected to show characteristic absorptions for the amine, carboxylic acid, and alkene functional groups present in the molecule.

Analytical Methodologies

The primary analytical purpose of Vigabatrin EP Impurity E is as a reference standard for the quality control of Vigabatrin. High-Performance Liquid Chromatography (HPLC) is the predominant technique used for the impurity profiling of the drug substance.

Experimental Protocol: HPLC-UV-CAD for Impurity Profiling of Vigabatrin

A common method for the analysis of Vigabatrin and its impurities, including Impurity E, employs a combination of UV and Charged Aerosol Detection (CAD) for comprehensive profiling.

-

Instrumentation: HPLC system equipped with a UV detector and a Charged Aerosol Detector.

-

Column: A mixed-mode chromatography (MMC) column is often preferred over traditional ion-pair chromatography to reduce background noise with the CAD detector.

-

Mobile Phase: A typical mobile phase might consist of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol). The exact composition is optimized to achieve separation of all relevant impurities.

-

Detection: UV detection is suitable for chromophoric impurities, while CAD provides a more universal response for non-chromophoric species, making the combination ideal for comprehensive impurity analysis.

-

Quantification: Impurity levels are determined by comparing the peak areas in the sample chromatogram to that of a known concentration of the Vigabatrin EP Impurity E reference standard.

Below is a generalized workflow for the analytical control of Vigabatrin, highlighting the role of Impurity E.

Caption: Generalized workflow for the quality control of Vigabatrin API using Vigabatrin EP Impurity E as a reference standard.

Mechanism of Action and Signaling Pathways (of Parent Drug)

Currently, there is no publicly available research detailing the specific mechanism of action or the signaling pathways directly affected by Vigabatrin EP Impurity E. The pharmacological context of this compound is understood through its relationship with the active pharmaceutical ingredient, Vigabatrin.

Vigabatrin exerts its anticonvulsant effect by elevating the concentration of the principal inhibitory neurotransmitter in the central nervous system, GABA.[1][2] It achieves this by irreversibly inhibiting the enzyme GABA transaminase (GABA-T), which is responsible for the catabolism of GABA.[3] The increased availability of GABA at the synaptic cleft enhances inhibitory neurotransmission, thereby reducing neuronal hyperexcitability and suppressing seizure activity.

The signaling pathway for Vigabatrin's action is depicted below.

Caption: The mechanism of action of Vigabatrin, the parent drug of CAS 1378466-25-1.

Conclusion

The compound with CAS number 1378466-25-1, known as Vigabatrin EP Impurity E, is a critical reference standard for ensuring the quality and safety of the antiepileptic drug Vigabatrin. This guide has summarized its key chemical and physical properties, the analytical methodologies for its use, and the pharmacological context provided by its parent compound. While detailed experimental protocols for its synthesis and specific biological activity data are not widely available, the information presented here provides a solid foundation for researchers, scientists, and drug development professionals working with Vigabatrin and its related substances. Further research into the potential biological effects of this and other impurities is warranted to ensure a complete understanding of the safety profile of Vigabatrin.

References

- 1. Vigabatrin | C6H11NO2 | CID 5665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Vigabatrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. cleanchemlab.com [cleanchemlab.com]

- 6. 2-(2-aminobut-3-enyl)propanedioic acid | 1378466-25-1 [chemicalbook.com]

- 7. Vigabatrin EP Impurity E | CAS No- 1378466-25-1 | Simson Pharma Limited [simsonpharma.com]

- 8. Vigabatrin EP Impurity E - CAS - 1378466-25-1 | Axios Research [axios-research.com]

- 9. Vigabatrin EP Impurity E | molsyns.com [molsyns.com]

- 10. 2-(2-aminobut-3-enyl)propanedioic acid CAS#: 1378466-25-1 [amp.chemicalbook.com]

- 11. m.youtube.com [m.youtube.com]

- 12. veeprho.com [veeprho.com]

An In-depth Technical Guide to 2-(2-Aminobut-3-enyl)malonic Acid: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data and theoretical considerations regarding the solubility and stability of 2-(2-Aminobut-3-enyl)malonic acid. This compound is primarily known as a process-related impurity of Vigabatrin, an antiepileptic drug.[1][2] A thorough understanding of its physicochemical properties is crucial for the quality control, formulation development, and safety assessment of Vigabatrin drug products. This document summarizes known qualitative solubility, outlines detailed protocols for quantitative solubility and stability determination, and discusses potential degradation pathways. Furthermore, it provides visual representations of relevant biochemical pathways and experimental workflows to aid in research and development.

Introduction

This compound, also recognized as Vigabatrin Related Compound E, is a key impurity in the synthesis of the anticonvulsant drug Vigabatrin.[1][2] Vigabatrin acts as an irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T), the enzyme responsible for the breakdown of the inhibitory neurotransmitter GABA.[3] The presence and quantity of impurities such as this compound in the final drug product are critical quality attributes that must be carefully controlled to ensure safety and efficacy. This guide aims to consolidate the current knowledge on the solubility and stability of this specific impurity, providing a valuable resource for analytical chemists, formulation scientists, and regulatory professionals.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source |

| Chemical Name | This compound | [4] |

| Synonyms | Vigabatrin Related Compound E, Vigabatrin Impurity E | [1][2][4] |

| CAS Number | 1378466-25-1 | [4] |

| Molecular Formula | C₇H₁₁NO₄ | [5] |

| Molecular Weight | 173.17 g/mol | [5] |

| Appearance | Powder | [4] |

| Storage | 2-8°C, protected from air and light | [4] |

Solubility Profile

Qualitative Solubility

The compound has been reported to be soluble in methanol and dimethyl sulfoxide (DMSO).[4] Given the presence of two carboxylic acid groups and an amino group, the molecule is polar and is expected to be soluble in water, particularly at pH values where these functional groups are ionized.

Predicted Aqueous Solubility

The solubility of this compound in aqueous media is expected to be pH-dependent. At low pH, the amino group will be protonated (-NH3+), and the carboxylic acid groups will be in their neutral form (-COOH). As the pH increases, the carboxylic acid groups will deprotonate to form carboxylates (-COO-), enhancing aqueous solubility. At high pH, the amino group will be in its free base form (-NH2). The zwitterionic form, with both charged carboxylate and ammonium groups, is likely to be highly water-soluble.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following protocol is based on established methods for active pharmaceutical ingredients (APIs) and their impurities.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound reference standard

-

Solvents: Purified water, methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO), phosphate buffer solutions (pH 2.0, 4.5, 6.8, 7.4), and other relevant media.

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PVDF)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or mass spectrometry)

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a vial. The excess solid should be visually apparent.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time to reach equilibrium.[6]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved particles.

-

Immediately dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations.

-

-

Data Reporting:

-

Calculate the solubility in mg/mL or mol/L.

-

Report the solubility for each solvent and the temperature at which the experiment was conducted.

-

Caption: A typical workflow for conducting a forced degradation study.

Biological Context: GABA Metabolism and its Inhibition

As an impurity of Vigabatrin, understanding the mechanism of action of the parent drug is relevant. Vigabatrin inhibits GABA-T, leading to increased levels of GABA in the brain. T[3]he potential for this compound to interact with GABA-T or other biological targets has not been reported but could be a subject for further investigation.

GABA Metabolism Pathway and Inhibition by Vigabatrin

Caption: The metabolic pathway of GABA and the site of action of Vigabatrin.

Conclusion

While quantitative data on the solubility and stability of this compound are limited, this guide provides a framework for its systematic evaluation based on its chemical structure and established pharmaceutical testing protocols. The provided experimental outlines for solubility and stability studies offer a clear path for researchers to generate the necessary data for regulatory submissions and formulation development. The structural relationship to Vigabatrin and malonic acid suggests potential degradation pathways that warrant investigation. Further research into the physicochemical and potential biological properties of this impurity will contribute to the overall quality and safety of Vigabatrin-containing medicines.

References

- 1. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dissolution and stability of vigabatrin powder in water, fruit juice, milk, and infant formula [aesnet.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 2-(2-Aminobut-3-enyl)malonic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(2-Aminobut-3-enyl)malonic acid, also known as Vigabatrin Related Compound E, is a known impurity of the anti-epileptic drug Vigabatrin.[1][2][3] The monitoring and control of such impurities are critical for ensuring the quality, safety, and efficacy of the final drug product. These application notes provide detailed protocols for the detection and quantification of this compound using modern analytical techniques. The methods described herein are essential for quality control (QC) applications, analytical method development, and validation (AMV) in support of Abbreviated New Drug Applications (ANDA) and commercial production.[4]

Physicochemical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Vigabatrin Impurity E, Vigabatrin Related Compound E |

| CAS Number | 1378466-25-1 |

| Molecular Formula | C₇H₁₁NO₄ |

| Molecular Weight | 173.17 g/mol |

Analytical Methods Overview

Several analytical techniques can be employed for the detection and quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. The primary methods include High-Performance Liquid Chromatography (HPLC) coupled with various detectors, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. Note that specific values for this compound may need to be established during method validation. The data presented for HPLC and LC-MS/MS are adapted from validated methods for the parent compound, Vigabatrin, and serve as a starting point for method development.

| Parameter | HPLC-UV (with derivatization) | LC-MS/MS | qNMR |

| Linearity Range | 0.8 - 30.0 µg/mL | 0.010 - 50.0 µg/mL | 2.66 - 42.11 mg/mL |

| Correlation Coefficient (r²) | > 0.998 | > 0.998 | > 0.999 |

| Limit of Detection (LOD) | ~10.8 ng/20µL injection | N/A | 0.0129 mg/mL |

| Limit of Quantitation (LOQ) | 43.2 ng/20µL injection | N/A | 0.0391 mg/mL |

| Precision (%RSD) | < 9.13% | Intra- & Inter-batch < 15% | < 0.60% |

| Accuracy (% Recovery) | 81.07% - 83.05% | Within ±15% of nominal | N/A |

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Due to the lack of a strong chromophore in this compound, a pre-column derivatization step is necessary for sensitive UV detection.[5][6][7]

Protocol:

a) Sample Preparation and Derivatization:

-

Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., water or a buffer solution).

-

To an aliquot of the sample solution, add a derivatizing agent such as 1,2-naphthoquinone-4-sulfonic acid sodium salt (NQS).[6][7]

-

The derivatization reaction is typically carried out at a controlled pH (e.g., pH 9.0) and temperature (e.g., 60°C) for a specific duration (e.g., 20 minutes).[6]

-

After the reaction is complete, the solution is ready for HPLC analysis.

b) Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic elution using a mixture of an acidic aqueous buffer (e.g., 10 mM orthophosphoric acid, pH 2.5) and an organic solvent (e.g., acetonitrile).[6][7]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: The wavelength of maximum absorbance of the derivative (e.g., 451 nm for the NQS derivative).[6]

-

Injection Volume: 20 µL.

c) Internal Standard:

-

An internal standard, such as aspartame or tranexamic acid, can be used to improve the accuracy and precision of the method.[6][7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity and is well-suited for the analysis of impurities at low levels. A derivatization step may also be employed to enhance ionization efficiency.[4][8]

Protocol:

a) Sample Preparation:

-

For drug substances, dissolve the sample in a suitable solvent.

-

For biological matrices like plasma, a protein precipitation step is required. Add a precipitating agent like acetonitrile to the plasma sample, vortex, and centrifuge.[9] The supernatant is then used for analysis.

-

A derivatization step using an agent like propyl chloroformate can be performed to improve chromatographic behavior and ionization.[4][10]

b) Chromatographic Conditions:

-

Column: C18 or C8 reverse-phase column (e.g., Waters Symmetry C18, 50 mm x 4.6 mm, 3.5 µm or Zorbax Eclipse XDB-C8, 150 mm x 4.6 mm, 5 µm).[4][9]

-

Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and an aqueous solution containing a modifier like formic acid (e.g., 0.15%).[4]

-

Injection Volume: 5 - 10 µL.

c) Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analyte and any derivatization.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution of the compound into the mass spectrometer.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful technique for the absolute quantification of substances without the need for an identical reference standard of the analyte.[5][11][12]

Protocol:

a) Sample Preparation:

-

Accurately weigh a known amount of the sample containing this compound.

-

Accurately weigh a known amount of a certified internal standard (e.g., maleic acid).[5][11]

-

Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., D₂O).

b) NMR Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiment: A standard ¹H NMR experiment.

-

Key Parameters: Ensure a sufficiently long relaxation delay (D1) to allow for full relaxation of all protons, which is crucial for accurate quantification.

c) Data Processing and Quantification:

-

Process the NMR spectrum (Fourier transform, phase correction, baseline correction).

-

Integrate the area of a well-resolved signal from this compound and a signal from the internal standard.

-

The concentration of the analyte is calculated using the ratio of the integrals, the known concentration of the internal standard, and the number of protons giving rise to each signal.

Visualization of Experimental Workflows

HPLC-UV Analysis Workflow

Caption: Workflow for HPLC-UV analysis with pre-column derivatization.

LC-MS/MS Analysis Workflow

Caption: Workflow for LC-MS/MS analysis of the target compound.

qNMR Analysis Workflow

Caption: Workflow for quantitative NMR (qNMR) analysis.

Characterization Data

The identity of this compound can be confirmed using spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula by providing an accurate mass measurement.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule, as well as their connectivity.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used for complete structural elucidation.

-

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

The synthesis and characterization of this compound have been described in the literature, providing the expected spectral data for comparison.[1][13]

Conclusion

The analytical methods outlined in these application notes provide a comprehensive framework for the detection, quantification, and characterization of this compound. The choice of method will be dictated by the specific analytical needs, with HPLC-UV offering a cost-effective solution for routine analysis (with derivatization), LC-MS/MS providing the highest sensitivity and selectivity for trace-level detection, and qNMR enabling absolute quantification without a specific reference standard for the impurity. Proper method validation is essential before implementation in a regulated environment.

References

- 1. tandfonline.com [tandfonline.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Vigabatrin in dried plasma spots: validation of a novel LC-MS/MS method and application to clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. researchgate.net [researchgate.net]

- 7. Determination of vigabatrin in human plasma and urine by high-performance liquid chromatography with UV-Vis detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Rapid determination of plasma vigabatrin by LC-ESI-MS/MS supporting therapeutic drug monitoring in children with infantile spasms - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. spectroscopyeurope.com [spectroscopyeurope.com]

- 13. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

Application Notes: HPLC Analysis of 2-(2-Aminobut-3-enyl)malonic Acid

Introduction

2-(2-Aminobut-3-enyl)malonic acid is a key derivative and a known impurity of Vigabatrin, an antiepileptic drug.[1][2][3] Vigabatrin functions by irreversibly inhibiting GABA transaminase, which leads to increased levels of the inhibitory neurotransmitter GABA.[2][4] Given its association with a pharmaceutical product, the accurate and sensitive quantification of this compound is critical for quality control and safety assessment in drug manufacturing. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation and quantification of such polar, non-volatile compounds. This document provides a detailed protocol for the HPLC analysis of this compound, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | This compound | [2] |

| Synonyms | USP Vigabatrin Related Compound E | [2] |

| CAS Number | 1378466-25-1 | [1][5] |

| Molecular Formula | C7H11NO4 | [1][5] |

| Molecular Weight | 173.17 g/mol | [1][5] |

Experimental Protocol: HPLC-UV Analysis

This protocol outlines a reversed-phase HPLC method with UV detection for the quantification of this compound. This method is based on established principles for the analysis of polar organic acids and malonic acid derivatives.[6][7][8]

1. Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of polar analytes.

-

Chemicals and Reagents:

-

This compound reference standard (Purity ≥ 98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphoric acid (H₃PO₄, analytical grade)

-

Water (HPLC grade or Milli-Q)

-

2. Chromatographic Conditions

The following table summarizes the recommended HPLC parameters.

| Parameter | Recommended Setting |

| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-5 min: 5% B; 5-20 min: 5-30% B; 20-25 min: 30-5% B; 25-30 min: 5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

3. Preparation of Solutions

-

Mobile Phase A (0.1% Phosphoric Acid): Carefully add 1.0 mL of concentrated phosphoric acid to 999 mL of HPLC-grade water and mix thoroughly.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of Mobile Phase A in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with Mobile Phase A to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

-

Sample Preparation: The sample preparation will depend on the matrix. For drug substance analysis, dissolve a known amount of the Vigabatrin sample in Mobile Phase A to a final concentration within the calibration range. For drug product analysis, a suitable extraction method may be required to isolate the analyte from excipients.

4. Method Validation Parameters (Illustrative)

The following table provides an example of the quantitative data that should be generated during method validation.

| Parameter | Expected Value |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.5 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98-102% |

| Retention Time | Approximately 8-12 min |

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

References

- 1. This compound | 1378466-25-1 | Benchchem [benchchem.com]

- 2. This compound | 1378466-25-1 - Coompo [coompo.com]

- 3. tandfonline.com [tandfonline.com]

- 4. 2-(2-aminobut-3-enyl)propanedioic acid CAS#: 1378466-25-1 [amp.chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. helixchrom.com [helixchrom.com]

- 7. HPLC Separation of Methylmalonic and Malonic Acid on Newcrom B Column | SIELC Technologies [sielc.com]

- 8. ijer.ut.ac.ir [ijer.ut.ac.ir]

Application Notes and Protocols for GABA Transaminase Inhibition Assays Using 2-(2-Aminobut-3-enyl)malonic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS). Its concentration is critically regulated by the enzyme GABA transaminase (GABA-T), which catabolizes GABA into succinic semialdehyde.[1] Inhibition of GABA-T leads to an increase in synaptic GABA levels, a therapeutic strategy employed in the treatment of epilepsy and other neurological disorders.[1]

Vigabatrin (γ-vinyl-GABA) is a well-known irreversible inhibitor of GABA-T used as an anticonvulsant.[2] 2-(2-Aminobut-3-enyl)malonic acid, also known as Vigabatrin Related Compound E, is a structural analog of vigabatrin.[3] These application notes provide a comprehensive overview and detailed protocols for the evaluation of this compound and other related compounds as potential inhibitors of GABA transaminase.

Principle of GABA Transaminase Inhibition Assay

The activity of GABA-T can be determined using a coupled-enzyme assay. In this system, the degradation of GABA by GABA-T produces succinic semialdehyde. This product is then oxidized by succinic semialdehyde dehydrogenase (SSADH) in the presence of NADP+, leading to the formation of NADPH. The rate of NADPH production is directly proportional to the GABA-T activity and can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm. The inhibitory potential of a test compound, such as this compound, is quantified by its ability to reduce the rate of NADPH formation.

Data Presentation

While specific inhibitory data for this compound is not extensively available in public literature, the following table summarizes the known properties of the parent compound, Vigabatrin. Researchers evaluating this compound would aim to generate similar quantitative data to characterize its inhibitory profile.

| Compound | Molecular Formula | Mechanism of Action | Target Enzyme | Reported Effects |

| Vigabatrin | C₆H₁₁NO₂ | Irreversible Inhibitor | GABA Transaminase (GABA-T) | Increases brain GABA concentrations, anticonvulsant properties.[1][4] |

| This compound | C₇H₁₁NO₄ | Presumed Inhibitor | GABA Transaminase (GABA-T) | Characterization required to determine inhibitory activity and potency (e.g., IC₅₀, Kᵢ). |

Experimental Protocols

Protocol 1: In Vitro GABA Transaminase Activity and Inhibition Assay

This protocol describes a spectrophotometric assay to measure the activity of GABA-T and to determine the inhibitory potential of this compound.

Materials:

-

Recombinant or purified GABA transaminase (porcine or human)

-

GABA (substrate)

-

α-ketoglutarate (co-substrate)

-

Pyridoxal 5'-phosphate (PLP, cofactor)

-

Succinic semialdehyde dehydrogenase (SSADH)

-

NADP+

-

This compound (test inhibitor)

-

Vigabatrin (positive control)

-

Potassium pyrophosphate buffer (pH 8.6)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Assay Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

-

Prepare serial dilutions of the test inhibitor and the positive control (Vigabatrin) to determine the IC₅₀ value.

-

Prepare the assay buffer: 50 mM Potassium pyrophosphate, pH 8.6.

-

Prepare the reaction mixture containing GABA, α-ketoglutarate, PLP, NADP+, and SSADH in the assay buffer. The final concentrations should be optimized based on the specific activity of the enzymes used.

-

-

Enzyme Inhibition Assay:

-

To each well of a 96-well plate, add a small volume of the test inhibitor dilution or control vehicle.

-

Add the reaction mixture to each well.

-

Initiate the reaction by adding GABA transaminase to each well.

-

Immediately place the plate in a microplate reader pre-set to 37°C.

-

Monitor the increase in absorbance at 340 nm every minute for 20-30 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Signaling Pathways and Experimental Workflows

GABA Metabolism and Inhibition Pathway

The following diagram illustrates the metabolic pathway of GABA and the mechanism of action of GABA-T inhibitors.

References

- 1. Vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. [Vigabatrin Related Compound E (30 mg) (this compound)] - CAS [1378466-25-1] [store.usp.org]

- 4. Measuring human brain GABA in vivo: effects of GABA-transaminase inhibition with vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analysis of Vigabatrin Impurities

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the identification, quantification, and characterization of impurities in Vigabatrin. The protocols are designed to be a valuable resource for quality control, stability testing, and formulation development.

Overview of Vigabatrin Impurities

Vigabatrin, an anticonvulsant medication, can contain various impurities that may arise during synthesis, formulation, or storage.[1] The control of these impurities is critical to ensure the safety and efficacy of the drug product.[1] Impurities in Vigabatrin can be broadly categorized as:

-

Process-Related Impurities: These are substances formed during the manufacturing process of the active pharmaceutical ingredient (API).[2]

-

Degradation Products: These arise from the decomposition of Vigabatrin under the influence of environmental factors such as light, heat, and humidity.[1]

-

Genotoxic Impurities: These are impurities that have the potential to damage DNA and are strictly controlled to very low levels.

Analytical Methodologies

A range of analytical techniques are employed for the comprehensive analysis of Vigabatrin impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for the separation and quantification of non-volatile impurities.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used for the determination of potential genotoxic impurities.[4]

High-Performance Liquid Chromatography (HPLC) for Process and Degradation Impurities

This method is suitable for the quantification of known process-related impurities and degradation products in Vigabatrin bulk drug and pharmaceutical formulations.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 10 mM orthophosphoric acid (pH 2.5) with gradient elution[5] |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

Reagent Preparation:

-

10 mM Orthophosphoric Acid (pH 2.5): Dissolve 0.98 g of orthophosphoric acid in 1000 mL of HPLC grade water and adjust the pH to 2.5 with a suitable base (e.g., triethylamine).

-

Mobile Phase A: 10 mM Orthophosphoric Acid (pH 2.5)

-

Mobile Phase B: Acetonitrile

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 95 | 5 |

| 20 | 50 | 50 |